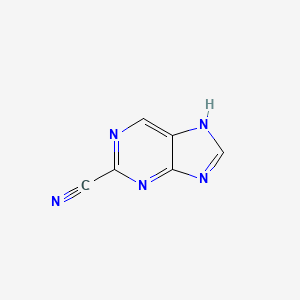

9H-Purine-2-carbonitrile

Description

Significance of Purine (B94841) Derivatives in Heterocyclic Chemistry

Purines are nitrogen-containing heterocyclic aromatic compounds, built from a fused pyrimidine (B1678525) and imidazole (B134444) ring system. uni-freiburg.dedrugbank.com This core structure is fundamental to life, forming the basis of adenine (B156593) and guanine (B1146940), two of the four canonical nucleobases in DNA and RNA. chemsynthesis.comaist.go.jp Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. For instance, adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) acts as a crucial second messenger in signal transduction pathways. aist.go.jp

The biological importance of purines has made them a "privileged scaffold" in medicinal chemistry. uni-freiburg.de This means that the purine framework is a recurring motif in a wide range of biologically active compounds and approved drugs. spectrabase.com Researchers have extensively modified the purine core to develop a plethora of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and neuroprotective drugs. drugbank.comaist.go.jpspectrabase.com The ability of the purine structure to be functionalized at various positions allows for the fine-tuning of its biological activity and interaction with diverse molecular targets like kinases, proteases, and receptors. spectrabase.comebi.ac.uk

Role of Nitrile Functional Groups in Organic Synthesis and Molecular Design

The nitrile, or cyano (-C≡N), group is a versatile and valuable functional group in the field of organic synthesis. sigmaaldrich.comchemeo.com Characterized by a carbon-nitrogen triple bond, the nitrile group is highly polar and can participate in a wide array of chemical transformations. sigmaaldrich.comdrugbank.com It is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. sigmaaldrich.com This reactivity makes nitriles key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. chemeo.comchemsrc.com

In molecular design, the nitrile group serves several purposes. Its linear geometry and electronic properties can influence a molecule's conformation and binding to biological targets. sigmaaldrich.com The strong electron-withdrawing nature of the cyano group can modulate the electronic characteristics of an aromatic ring to which it is attached. chemeo.com Furthermore, nitriles are involved in numerous named reactions and cycloadditions, enabling the construction of complex carbo- and heterocyclic frameworks. ebi.ac.uk They can also act as directing groups in C-H bond functionalization reactions, providing a powerful tool for late-stage modification of complex molecules. ebi.ac.uk

Overview of 9H-Purine-2-carbonitrile within Purine Chemical Space

This compound represents a specific, yet foundational, molecule within the extensive family of purine derivatives. It consists of the parent 9H-purine ring with a nitrile group attached at the C2 position. While specific physicochemical data for the unsubstituted parent compound is not widely available in public databases, its structure suggests it serves as a crucial building block for more complex derivatives.

The synthesis of 2-cyanopurines is often achieved through the cyanation of corresponding 2-halopurines. ebi.ac.uk Palladium-catalyzed cross-coupling reactions are a common method, using reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). uni-freiburg.dedu.ac.in While 6-chloropurines are generally more reactive, methods have been developed for the cyanation of the less reactive 2-chloropurines, which can sometimes require harsher conditions or specific transition-metal catalysts. ebi.ac.uk More recent advancements include direct C-H cyanation techniques, offering a more streamlined route to these compounds. ebi.ac.uk

The reactivity of this compound is dictated by its two key components. The purine ring can undergo substitution at various positions, while the nitrile group can be converted into other functionalities, such as amides, carboxylic acids, or acyl groups through reactions with Grignard reagents. uni-freiburg.de This dual reactivity makes it a versatile intermediate for creating libraries of substituted purine derivatives for drug discovery and materials science research.

Below is a table of representative substituted this compound derivatives that have been synthesized and studied, illustrating the importance of this core structure.

| Compound Name | Molecular Formula | Application/Significance | Reference |

| 6-[(3,5-difluorophenyl)amino]-9-ethyl-9H-purine-2-carbonitrile | C₁₄H₁₀F₂N₆ | Investigated as a Cruzain inhibitor. clockss.org | clockss.org |

| 9-Cyclopentyl-6-{[2-(3-(1H-imidazol-1-yl)propoxy)phenyl]amino}-9H-purine-2-carbonitrile | C₂₃H₂₄N₈O | A known chemical probe and drug-like molecule. | drugbank.com |

| 9-Benzyl-6-(diethylamino)-9H-purine-2-carbonitrile | C₁₇H₁₉N₅ | Synthesized as part of a study on direct C-H cyanation of purines. ebi.ac.uk | ebi.ac.uk |

| 9-Phenyl-9H-purine-2-carbonitrile | C₁₂H₇N₅ | Synthesized via palladium-catalyzed cross-coupling and used as a precursor for 2-acyl purines. uni-freiburg.de | uni-freiburg.de |

Structure

3D Structure

Properties

IUPAC Name |

7H-purine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-1-5-8-2-4-6(11-5)10-3-9-4/h2-3H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSLNWIXMVCUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)C#N)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631072 | |

| Record name | 7H-Purine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95121-05-4 | |

| Record name | 7H-Purine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Purine 2 Carbonitrile and Its Analogues

Strategies Involving Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 9H-Purine-2-carbonitrile and its analogues, these methods typically start with a halogenated purine (B94841) derivative, which is then coupled with a suitable reaction partner under the influence of a transition metal catalyst, most commonly palladium.

Palladium-Catalyzed Cross-Coupling with Potassium Cyanide from Halogenated Purines

One of the most direct methods for the synthesis of purine-2-carbonitriles is the palladium-catalyzed cyanation of 2-halogenated purines. This reaction involves the substitution of a halogen atom (typically chlorine) at the C2 position of the purine ring with a cyanide group. Research has demonstrated the efficacy of this approach using potassium cyanide (KCN) as the cyanide source. clockss.org

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which facilitates the dissolution of the cyanide salt. A palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is employed to catalyze the transformation. The process involves a catalytic cycle of oxidative addition, cyanide transfer, and reductive elimination to yield the desired nitrile product. This method has been successfully applied to 9-phenyl-2-chloropurines to produce their corresponding 2-carbonitrile derivatives in good yields. clockss.org

| Starting Material | Catalyst | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Chloro-9-phenyl-9H-purine | PdCl₂(PPh₃)₂ | KCN | DMF | Reflux, 2 h | 9-Phenyl-9H-purine-2-carbonitrile | 85% |

| 2-Chloro-8,9-diphenyl-9H-purine | PdCl₂(PPh₃)₂ | KCN | DMF | Reflux, 2 h | 8,9-Diphenyl-9H-purine-2-carbonitrile | 83% |

Negishi Coupling Approaches in Purine Carbonitrile Synthesis

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, provides another avenue for C-C bond formation on the purine scaffold. organic-chemistry.org For the synthesis of purine carbonitriles, a variation of this reaction employing zinc cyanide (Zn(CN)₂) as the cyanating agent has proven effective. This method allows for the smooth introduction of a cyano group at the 2-, 6-, or 8-positions of the purine ring from the corresponding halopurines. scispace.com

The reaction is catalyzed by a palladium(0) complex, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. However, studies have shown that the choice of ligand can be critical, and in some cases, tetrakis(tri-2-furylphosphine)palladium(0) was found to be a superior catalyst, particularly for less reactive substrates. scispace.com The reaction is typically performed in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. This methodology is advantageous as zinc cyanide is less acutely toxic than alkali metal cyanides and the reaction conditions are generally mild. scispace.com

| Starting Material | Catalyst | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Iodo-9-methylpurine | Pd(P(2-furyl)₃)₄ | Zn(CN)₂ | NMP | 90 °C, 20 h | 9-Methyl-9H-purine-2-carbonitrile | 75% |

| 6-Chloro-9-cyclopentylpurine | Pd(PPh₃)₄ | Zn(CN)₂ | NMP | 90 °C, 20 h | 9-Cyclopentyl-9H-purine-6-carbonitrile | 70% |

Suzuki Coupling Applications in 2-Substituted Purine Synthesis

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide. While not used for direct cyanation, it is a key method for synthesizing analogues of this compound where the nitrile group is replaced by other carbon-based substituents, particularly aryl groups. This reaction is instrumental in creating libraries of 2-substituted purines for various applications. researchgate.net

The synthesis of 2-arylpurines starts with a 2-halopurine, such as 2-chloropurine. The reaction is catalyzed by a Pd(0) species, often generated in situ from a precursor like Pd(PPh₃)₄, and requires a base, such as potassium carbonate, to facilitate the transmetalation step. researchgate.net The choice of solvent can depend on the reactivity of the boronic acid, with anhydrous conditions in toluene (B28343) being suitable for electron-rich boronic acids, while aqueous DME may be used for electron-poor ones. researchgate.net A significant advantage of the Suzuki coupling is the commercial availability and low toxicity of many boronic acids. researchgate.net

| Starting Material | Boronic Acid | Catalyst | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene, 100 °C | 9-Benzyl-2-chloro-6-phenylpurine | 77% |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene, 100 °C | 9-Benzyl-2,6-diphenylpurine | 84% |

Ring-Closure Synthesis Approaches of the Purine Nucleus

Constructing the purine ring system from simpler, non-purine precursors is a foundational strategy in heterocyclic chemistry. These methods build the fused imidazole (B134444) and pyrimidine (B1678525) rings in a stepwise fashion.

Utilization of Diaminomaleonitrile (B72808) (DAMN) Derivatives

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and readily available starting material for the synthesis of a wide variety of heterocyclic compounds, including purines. clockss.org The strategy involves using the two adjacent amino groups and nitrile functions of DAMN to construct the purine scaffold.

A common approach involves the initial reaction of DAMN with isocyanates to form urea (B33335) derivatives. These intermediates can then undergo a base-catalyzed cyclization reaction with aldehydes or ketones. This process leads to the formation of 8-oxo-dihydropurines, which are subsequently oxidized, often in the air, to the corresponding aromatic 8-oxopurine derivatives. clockss.org This pathway provides a route to purines with substituents at the N9, C2, and C6 positions, depending on the choice of isocyanate and aldehyde used in the condensation steps. clockss.org

Synthesis from Imidazole Derivatives

A classical and highly effective method for purine synthesis involves the construction of the pyrimidine ring onto a pre-formed, appropriately substituted imidazole. The key precursor for this approach is often a 4-aminoimidazole-5-carbonitrile derivative. nih.gov This imidazole provides the five-membered ring and the necessary functional groups (an amino group and a nitrile or related function) to facilitate the closure of the six-membered pyrimidine ring.

The synthesis typically proceeds by reacting the 5-aminoimidazole-4-carbonitrile with a one-carbon synthon. Reagents like triethyl orthoformate, often in the presence of acetic anhydride (B1165640), are used to first form an intermediate ethoxyimidate from the 5-amino group. nih.gov This intermediate is then treated with a nucleophile, such as ammonia, to cyclize and form the purine ring system. This annulation process yields 9-substituted purine derivatives, with the substituent at the N9 position determined by the group already present on the starting imidazole ring. nih.gov

Synthesis from Pyrimidine Derivatives

One of the most established routes to purine synthesis, known as the Traube purine synthesis, utilizes substituted pyrimidines as foundational precursors. This approach involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.

Highly substituted purines can be synthesized in good to high yields through a one-pot, metal-free method that adapts the Traube synthesis using Vilsmeier-type reagents. This process typically starts from 5-amino-4-chloropyrimidines to prepare 9-aryl-substituted chloropurines. A general pathway involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon. For instance, 4,6-dichloropyrimidine-2,5-diamine hydrochloride can be reacted with substituted anilines, and the resulting aryl-substituted pyrimidine can then be treated with triethylorthoformate in the presence of concentrated hydrochloric acid to facilitate the cyclization and formation of the purine ring system.

Another innovative approach involves a reconstructive methodology starting from tetrazolopyrimidines. This multi-step synthesis begins with the creation of a condensed tetrazolopyrimidine structure, which is then transformed into a triaminopyrimidine intermediate. Subsequent cyclization of this intermediate yields the desired purine scaffold. For example, pyrimidine-2,4,5-triamine (B1267316) can be heated with triethylorthoformate and acetic anhydride to form 2-aminopurine.

The table below summarizes a synthetic approach starting from pyrimidine derivatives.

| Starting Material | Reagents | Product | Yield |

| 5-Amino-4-chloropyrimidines | Vilsmeier-type reagents | 9-Aryl-substituted chloropurines | Good to High |

| 4,6-Dichloropyrimidine-2,5-diamine | 1. Substituted anilines, n-Butanol 2. Triethylorthoformate, Conc. HCl | 6-Chloro Purinyl derivatives | Not specified |

| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic Anhydride | 2-Aminopurine | Not specified |

Applications of Urea Derivatives in Purine Scaffold Formation

Urea and its derivatives serve as versatile reagents in the multicomponent synthesis of heterocyclic scaffolds, including purines. They can act as a source of carbon and nitrogen atoms necessary for building the pyrimidine portion of the purine ring.

In multicomponent reactions inspired by prebiotic chemistry, a mixture of aminomalononitrile, urea, and α-amino acid methyl esters can be used to synthesize substituted purines. The regioselectivity of these transformations is controlled by the inclusion of urea in the reaction mixture and the choice of annulation agent for the ring-closure of the amino-imidazole carbonitrile intermediates. These reactions can yield various purine derivatives, such as 2,6-diamino-purines and iso-guanines, decorated at the C(8)-position.

Furthermore, urea has been employed in multicomponent procedures with precursors like cyanoacetaldehyde to facilitate ring-closing annulation and aromatization in the formation of pyrimidines and purines. One-pot, three-component syntheses of pyrimidine-5-carbonitrile derivatives often involve the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and urea or thiourea. These pyrimidine-5-carbonitriles can then serve as intermediates for the subsequent construction of the fused imidazole ring to complete the purine synthesis.

Synthesis from Aminopyrazoles

An alternative strategy for constructing the purine scaffold involves building the pyrimidine ring onto an existing aminopyrazole core. 5-Aminopyrazole derivatives are key starting materials for synthesizing a wide range of bioactive compounds, including purine analogues.

A microwave-assisted synthesis has been developed for a new class of purine thioglycoside analogs starting from 5-amino-1H-pyrazoles. The key step in this protocol is the condensation of the aminopyrazole with reagents such as sodium 2,2-dicyanoethene-1,1-bis(thiolate) salts or 2-(dimercaptomethylene)malononitrile under microwave irradiation. This reaction forms pyrazolo[1,5-a]pyrimidine (B1248293) intermediates, which are structural isomers of purines and demonstrate the utility of aminopyrazoles in building fused heterocyclic systems.

Direct Regioselective Cyanation Methods

Direct cyanation of the purine core represents a more modern and atom-economical approach to synthesizing purine carbonitriles. These methods avoid the multi-step processes often required in classical syntheses by directly functionalizing a C-H bond of a pre-formed purine scaffold.

A direct regioselective C-H cyanation of purines has been developed that allows for the synthesis of both 8-cyano and 2-cyano purine derivatives. The method involves a sequence of triflic anhydride activation, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and finally, a base-mediated elimination.

Typically, direct C-H cyanation occurs on the electron-rich imidazole ring of the purine, affording 8-cyanated purine derivatives in moderate to excellent yields. However, the regioselectivity can be switched from the C8 to the C2 position by introducing a specific directing group. The presence of an electron-donating 6-diethylamino substituent acts as a C2-directing group, enabling the synthesis of 2-cyano-6-dialkylaminopurines from the corresponding 6-chloropurine (B14466). This strategic manipulation of substituents is crucial for selectively obtaining this compound analogues.

The table below outlines the outcomes of direct C-H cyanation on different purine substrates.

| Purine Substrate | Directing Group | Position of Cyanation | Product |

| 9-Alkyl 6-chloropurines | None (default) | C8 | 8-Cyano-9-alkyl-6-chloropurines |

| 6-Chloropurine derivative | 6-Diethylamino (C2-directing) | C2 | 2-Cyano-6-diethylaminopurine derivative |

One-Pot and Multicomponent Reactions for Purine Carbonitrile Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like purine carbonitriles in a single step from multiple starting materials. These methods are valued for their high atom economy, reduced waste, and simplified procedures.

A high-yielding, aqueous, one-pot MCR has been developed that tethers masked-sugar moieties to prebiotically plausible purine precursors. This reaction utilizes key synthons like 2-aminooxazole and 5-aminoimidazoles, demonstrating a pathway for regiospecific N9 purination. Another example is the one-pot adaptation of the Traube synthesis, which uses Vilsmeier-type reagents to produce highly substituted purines from 5-amino-4-chloropyrimidines in good yields.

The multicomponent synthesis of C(8)-substituted purines from a mixture of aminomalononitrile, urea, and α-amino acid methyl esters under solvent-free conditions and microwave irradiation further highlights the power of MCRs. This approach not only builds the purine core efficiently but also allows for the direct incorporation of diverse functional groups.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating and optimizing the synthesis of heterocyclic compounds, including purines. The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the efficiency of synthetic protocols.

Microwave assistance has been successfully applied to the synthesis of diverse purine libraries, with specialized low-volume minivials enabling small-scale optimization at optimal reaction concentrations. This technology has been used in the synthesis of novel purine thioglycoside analogs from 5-amino-1H-pyrazoles, where microwave irradiation facilitates the key condensation and cyclization steps.

Furthermore, multicomponent reactions for purine synthesis are often enhanced by microwave irradiation. The synthesis of diaminopurine and guanine (B1146940) PNA analogues from aminomalononitrile, α-amino acids, and annulation reagents like urea or guanidine (B92328) is effectively assisted by microwaves. This combination of multicomponent strategies and microwave heating represents a sustainable and efficient pathway for generating complex purine derivatives.

Chemical Reactivity and Derivatization Strategies of 9h Purine 2 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile group at the C2-position of the purine (B94841) ring is a key handle for introducing a variety of functional groups. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the triple bond can undergo addition reactions.

Conversion to Acyl Derivatives via Grignard Reagents

A significant transformation of the 2-carbonitrile group is its conversion into an acyl group through the use of Grignard reagents. clockss.org This reaction provides a direct method for the synthesis of 2-acyl-9H-purines. The treatment of 9-phenyl-9H-purine-2-carbonitrile with Grignard reagents like methylmagnesium iodide and ethylmagnesium bromide in tetrahydrofuran (B95107) (THF) at room temperature leads to the selective addition of the Grignard reagent across the C≡N triple bond. clockss.org This process results in the formation of the corresponding 2-acyl-9-phenyl-9H-purines. clockss.org

Interestingly, the choice of the Grignard reagent can influence the outcome of the reaction. While alkylmagnesium halides selectively add to the cyano group, the use of phenylmagnesium bromide can lead to addition at both the 2-cyano group and the C4=N3 double bond of the purine ring, followed by oxidation to yield 2-benzoyl-8,9-diphenyl-9H-purines. clockss.org

Table 1: Reaction of 9-Phenyl-9H-purine-2-carbonitrile with Grignard Reagents clockss.org

| Grignard Reagent | Product |

| Methylmagnesium Iodide | 2-Acetyl-9-phenyl-9H-purine |

| Ethylmagnesium Bromide | 2-Propionyl-9-phenyl-9H-purine |

| Phenylmagnesium Bromide | 2-Benzoyl-8,9-diphenyl-9H-purine |

Nucleophilic Additions to the Nitrile Moiety

The nitrile group is inherently electrophilic and reacts with a variety of nucleophiles. ucalgary.calibretexts.org Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt which can be subsequently protonated. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group for addition. ucalgary.ca This reactivity allows for the conversion of the nitrile into other functional groups, such as amides and carboxylic acids, through hydrolysis. libretexts.org

Modifications at the Purine Nucleus

The purine ring system itself offers multiple sites for derivatization, allowing for the synthesis of a wide range of substituted purine analogues. The C2, C6, and N9 positions are particularly important for introducing structural diversity and modulating biological activity.

Derivatization at the C2-Position (e.g., Amination, Arylation)

The C2-position of the purine ring can be functionalized through various reactions, including amination and arylation. For instance, the nitrile group at the C2-position can be displaced or transformed to introduce amino groups. nih.govunimi.it

Arylation at the C2-position can be achieved through palladium-catalyzed cross-coupling reactions. For example, 2-chloropurines can react with boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ to yield 2-arylpurines. mdpi.com This method has been utilized to introduce various aryl and heteroaryl substituents, which have been shown to be important for biological activity. mdpi.com

Derivatization at the C6-Position (e.g., Amination, Thiolation)

The C6-position of the purine ring is also a common site for modification. Starting from 2,6-dichloropurine, selective displacement of the chlorine at the C6-position can be achieved. nih.gov Heating with various anilines in DMF in the presence of a base allows for the introduction of different amino groups at this position. nih.gov

Thiolation at the C6-position can be accomplished by reacting a 6-chloropurine (B14466) derivative with a thiol-containing reagent. For example, 9-benzyl-6-chloro-9H-purine-8-carbonitrile reacts with benzyl (B1604629) mercaptan to yield 9-benzyl-6-(benzylthio)-9H-purine-8-carbonitrile. mdpi.com

Derivatization at the N9-Position (e.g., Alkylation, Introduction of Heteroaryl Groups)

The N9-position of the purine ring is frequently targeted for derivatization, as substituents at this position can significantly influence the properties of the molecule. chemrxiv.org Alkylation at the N9-position is a common strategy and can be achieved by reacting the purine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.comub.edu It is important to note that this reaction can sometimes lead to a mixture of N9 and N7 isomers, with the N9 isomer typically being the major product. chemrxiv.orgmdpi.com The Mitsunobu reaction offers an alternative method for N9-alkylation, often providing better regioselectivity. mdpi.com

The introduction of aryl and heteroaryl groups at the N9-position can be accomplished through methods like the Chan-Lam coupling, which involves the reaction of the purine with a boronic acid derivative. chemrxiv.org

Table 2: Examples of N9-Derivatization Reactions

| Reagent | Conditions | Product Type | Reference |

| Alkyl Halide | K₂CO₃, DMSO or DMF | N9-Alkylpurine | nih.govmdpi.com |

| Alcohol, PPh₃, DIAD | THF, rt | N9-Alkylpurine | mdpi.com |

| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane | N9-Arylpurine | mdpi.com |

Other Position-Specific Functionalizations (e.g., C8)

Functionalization of the C8 position of the purine ring system, including 9H-Purine-2-carbonitrile derivatives, is a key strategy for creating diverse molecular structures. researchgate.net Various methods have been developed to introduce substituents at this site, often leveraging the electronic properties of the purine core.

One common approach is direct C-H activation. For instance, visible light-induced direct alkylation of the C8–H bond of purine derivatives has been achieved using ethers as alkylating agents, with Eosin Y as a photocatalyst and t-BuOOH as an oxidant. rsc.org This method is notable for its high regioselectivity and atom economy, and it is compatible with unprotected 9H-purines. rsc.org

Another strategy involves halogenation at the C8 position, followed by cross-coupling reactions. For example, 9-substituted 2,8-diiodopurines can undergo regioselective Sonogashira cross-coupling, where the choice of palladium catalyst ligand dictates the selectivity between the C2 and C8 positions. researchgate.net Similarly, bromination of 9-(trimethylsilyl)-9H-purine-6-carbonitrile with N-bromosuccinimide (NBS) yields the 8-bromo derivative, which is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.

In some cases, functionalization at C8 can occur through reactions with Grignard reagents, although this can sometimes lead to additions at other positions as well. For example, the reaction of 9-phenyl-9H-purine-2-carbonitrile with phenylmagnesium bromide can result in addition to both the C2-cyano group and the C8-N7 double bond, followed by oxidation to yield 2-benzoyl-8,9-diphenyl-9H-purines. clockss.org

The introduction of various substituents at the C8 position allows for the fine-tuning of the molecule's biological and chemical properties. These functionalizations are crucial in the development of new therapeutic agents and molecular probes. nih.govchim.it

Table 1: Examples of C8-Functionalized Purine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Purine derivatives | Ethers, Eosin Y, t-BuOOH, visible light | 8-Alkylpurine derivatives | rsc.org |

| 9-Substituted 2,8-diiodopurines | Palladium catalyst, Sonogashira cross-coupling conditions | C8-alkynylated purines | researchgate.net |

| 9-Phenyl-9H-purine-2-carbonitrile | Phenylmagnesium bromide, THF | 2-Benzoyl-8,9-diphenyl-9H-purine | clockss.org |

Electrophilic and Nucleophilic Substitutions

The purine ring is an electron-deficient system, which generally makes it more susceptible to nucleophilic substitution than electrophilic substitution. bhu.ac.in However, both types of reactions are crucial for the derivatization of this compound.

Electrophilic Substitution:

Direct electrophilic substitution on the purine ring is often challenging due to the deactivating effect of the nitrogen atoms. bhu.ac.in However, the introduction of activating groups or the use of specific reaction conditions can facilitate these reactions. The electron-withdrawing nature of the cyano group at the C2 position further deactivates the ring towards electrophilic attack.

Nucleophilic Substitution:

Nucleophilic substitution is a more common reaction pathway for purines. bhu.ac.inwur.nl Halogenated purines are excellent substrates for nucleophilic substitution reactions. For example, 2-chloro-9-phenyl-9H-purines can be converted to 9-phenyl-9H-purine-2-carbonitriles through a palladium-catalyzed cross-coupling reaction with potassium cyanide. clockss.org The resulting 2-cyano group can then be further transformed.

The cyano group itself can undergo nucleophilic attack. Grignard reagents, for instance, can add to the cyano group at the C2 position to form 2-acyl derivatives. clockss.org This reaction provides a useful method for introducing acyl groups into the purine ring. clockss.org

The presence of leaving groups at other positions, such as C6 or C8, also allows for nucleophilic substitution. For example, 6-chloropurines can react with various amines to introduce substituents at the C6 position. tandfonline.com

Table 2: Examples of Substitution Reactions on Purine Scaffolds

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Nucleophilic Substitution | 2-Chloro-9-phenyl-9H-purine | KCN, PdCl₂(PPh₃)₂ | 9-Phenyl-9H-purine-2-carbonitrile | clockss.org |

| Nucleophilic Addition | 9-Phenyl-9H-purine-2-carbonitrile | Methylmagnesium iodide | 2-Acetyl-9-phenyl-9H-purine | clockss.org |

| Nucleophilic Substitution | 6-Chloro-9-allyl-9H-purine | Morpholine, H₂O, microwave | 9-Allyl-6-morpholinyl-9H-purine | tandfonline.com |

Ring Opening Reactions and Rearrangements (e.g., Dimroth Rearrangement Analogs)

The purine ring system can undergo ring-opening reactions under certain conditions, which can be a useful strategy for the synthesis of other heterocyclic systems or for the preparation of rearranged purine derivatives. researchgate.net These reactions often involve nucleophilic attack on the purine ring, leading to cleavage of one of the rings. wur.nl

A notable rearrangement in purine chemistry is the Dimroth rearrangement. wikipedia.orgresearchgate.net This reaction typically involves the isomerization of 1-substituted adenines in basic media, where the endocyclic N1 and the exocyclic amino group at C6 effectively switch places. wur.nl The mechanism proceeds through the addition of a hydroxide (B78521) ion at the C2 position, followed by ring opening of the pyrimidine (B1678525) ring and subsequent ring closure. wur.nl

While the classic Dimroth rearrangement involves an amino group at C6, analogous rearrangements can occur in other purine systems. For this compound derivatives, ring-opening and rearrangement reactions can be initiated by nucleophilic attack, potentially at the C2 or C6 positions. wur.nl For example, treatment of certain purine derivatives with strong bases can lead to ring opening and subsequent recyclization to form different heterocyclic structures. wur.nl

The reaction of 9-substituted-9H-purine-6-carbonitriles with amines can lead to ring transformation, yielding pyrimido[5,4-d]pyrimidine (B1612823) analogs. nih.gov This process involves the cleavage of the imidazole (B134444) ring followed by intramolecular cyclization. nih.gov

Table 3: Examples of Ring Opening and Rearrangement Reactions

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 1-Substituted adenines | Basic medium | N⁶-Substituted adenine (B156593) | wur.nl |

| 9-Substituted-9H-purine-6-carbonitriles | Various amines | Pyrimido[5,4-d]pyrimidine analogs | nih.gov |

| Methyl 9-aryl-9H-purine-6-carbimidates | Hydrazides, then piperidine | N'-(8-(arylamino)pyrimido[5,4-d]pyrimidin-4-yl)substituted-hydrazides | nih.gov |

Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental in expanding the heterocyclic framework of this compound, leading to the formation of fused polycyclic systems. rsc.org These reactions often involve the existing functional groups on the purine ring acting as reactive sites for building new rings.

For instance, 5,6-diaminouracils can undergo cyclo-condensation with oxazolone (B7731731) derivatives to form N-substituted-8-purine derivatives. rsc.org Similarly, diaminomaleonitrile (B72808) can be a starting point for the synthesis of purine derivatives through a series of condensation and cyclization steps. researchgate.netrsc.org

The cyano group at the C2 position of this compound is a versatile handle for such reactions. It can be hydrolyzed to a carboxamide, which can then participate in condensation reactions. For example, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives have been synthesized from diaminomaleonitrile. rsc.org

Furthermore, purine derivatives with appropriate functional groups can undergo intramolecular cyclization to form new fused rings. For example, the reaction of 2-aminopyridine (B139424) derivatives with certain reagents can lead to the formation of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives. rsc.org

Table 4: Examples of Condensation and Cyclization Reactions

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 5,6-Diaminouracils, Oxazolone derivative | Cyclo-condensation | N-substituted-8-purine derivatives | rsc.org |

| Diaminomaleonitrile | Multi-step synthesis | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives | rsc.org |

| 2-Aminopyridine derivatives | Various reagents | 2-(Trifluoromethyl)pyrido[1,2-e]purine derivatives | rsc.org |

Redox Chemistry of Purine Carbonitriles (e.g., Oxidation, Reduction)

The redox chemistry of purines, including this compound, involves both oxidation and reduction reactions that can modify the purine core or its substituents. rsc.org

Oxidation:

Oxidation of purines can lead to the formation of purine N-oxides or the introduction of hydroxyl groups. In some cases, oxidation can result in the cleavage of the purine ring system. thieme-connect.de The specific outcome of an oxidation reaction depends on the oxidizing agent used and the substitution pattern of the purine. For example, the oxidation of some purine derivatives with alkaline ferricyanide (B76249) can yield the corresponding purine. wur.nl

Reduction:

Reduction reactions of purines can target the purine ring itself or specific functional groups. The purine ring can be reduced, leading to the destruction of its aromatic system. thieme-connect.de More commonly, reducible functional groups are targeted. For example, a nitro group on a purine ring can be reduced to an amino group.

In the context of this compound, the cyano group is not typically reduced under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group. However, more potent reducing agents could potentially reduce the nitrile to an aminomethyl group.

The redox properties of purine derivatives are also exploited in the design of redox-active molecules. For instance, purine-functionalized ferrocene (B1249389) derivatives have been synthesized and shown to act as efficient redox catalysts for the oxidation of methyl blue and the reduction of trinitrophenol. acs.org

Table 5: Redox Reactions Involving Purine Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Product/Application | Reference |

| Oxidation | Purine derivative | Alkaline ferricyanide | Corresponding purine | wur.nl |

| Reduction | Nitro-substituted purine | Catalytic hydrogenation (e.g., Pd/C, H₂) | Amino-substituted purine | acs.org |

| Catalysis | Purine-functionalized ferrocene | Methyl blue or Trinitrophenol | Redox catalyst | acs.org |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 9h Purine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edu For instance, protons attached to the purine (B94841) ring are typically observed in the downfield region (δ 7.0–9.5 ppm) due to the aromatic nature of the ring system. oregonstate.edu The presence of electron-withdrawing groups, such as a nitrile group, can further deshield adjacent protons, causing them to resonate at a higher chemical shift. oregonstate.edu

In derivatives of 9H-Purine-2-carbonitrile, the chemical shifts of the purine protons provide valuable structural information. For example, in 9-Benzyl-9H-purine-8-carbonitrile, the C2-H and C6-H protons appear as singlets at δ 9.17 and δ 9.26 ppm, respectively. mdpi.com The protons of the benzyl (B1604629) group are also readily identifiable. mdpi.com Similarly, for 9-Allyl-9H-purine-6-carbonitrile, the purine protons H-2 and H-8 are observed at δ 9.06 and δ 8.32 ppm, respectively. scispace.com

Interactive Table: ¹H NMR Chemical Shifts (ppm) for Select this compound Derivatives

| Compound | H-2 | H-6/H-8 | Other Protons | Solvent |

| 9-Benzyl-9H-purine-8-carbonitrile mdpi.com | 9.17 (s) | 9.26 (s, C6-H) | 7.48–7.45 (m, 2H, ArH), 7.37–7.32 (m, 3H, ArH), 5.61 (s, 2H, NCH₂) | CDCl₃ |

| 9-Allyl-9H-purine-6-carbonitrile scispace.com | 9.06 (s) | 8.32 (s, H-8) | 6.0-6.2 (m, 1H, CH=), 5.3-5.4 (m, 2H, CH₂=), 4.9-5.0 (m, 2H, CH₂) | CDCl₃ |

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile mdpi.com | 8.89 (s) | - | 4.46 (t, J=7.2 Hz, 2H, NCH₂), 2.03 (sext, J=7.2 Hz, 2H, CH₂), 1.00 (t, J=7.2 Hz, 3H, CH₃) | CDCl₃ |

| 9-Benzyl-6-(diethylamino)-9H-purine-2-carbonitrile mdpi.com | - | 7.79 (s, C8-H) | 7.39–7.32 (m, 5H, ArH) | CDCl₃ |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is indicative of its hybridization and the nature of the atoms attached to it. pressbooks.pub In this compound and its derivatives, the carbon atoms of the purine ring typically resonate in the range of δ 110–160 ppm. mdpi.comscispace.com The nitrile carbon (C≡N) has a characteristic chemical shift around δ 113-115 ppm. scispace.comvulcanchem.com

For instance, in 9-Allyl-9H-purine-6-carbonitrile, the nitrile carbon appears at δ 113.3 ppm, while the purine carbons C-2/C-4, C-5, C-6, and C-8 are observed at δ 152.1/152.2, 134.6, 130.5, and 147.5 ppm, respectively. scispace.com The carbons of the allyl group are also clearly distinguished. scispace.com

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for Select this compound Derivatives

| Compound | C-2 | C-4 | C-5 | C-6 | C-8 | CN | Other Carbons | Solvent |

| 9-Benzyl-9H-purine-8-carbonitrile mdpi.com | 151.3 | 150.2 | 133.0 | 155.4 | 133.8 | 110.2 | 129.2, 129.1, 128.7, 128.4 (Ar-C), 47.8 (NCH₂) | CDCl₃ |

| 9-Allyl-9H-purine-6-carbonitrile scispace.com | 152.1 | 152.2 | 134.6 | 130.5 | 147.5 | 113.3 | 130.1 (CH=), 120.3 (CH₂=), 46.4 (CH₂) | CDCl₃ |

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile mdpi.com | 154.4 | 150.9 | 129.1 | 153.9 | - | 109.7 | 46.9 (NCH₂), 23.2 (CH₂), 11.0 (CH₃) | CDCl₃ |

| 6-(cyclohexylmethoxy)-7-methyl-7H-purine-2-carbonitrile rsc.org | - | - | - | - | - | - | 25.2, 25.9, 29.0, 33.9, 36.6, 72.2 (cyclohexyl-C), 40.3 (NCH₃), 43.8 (OCH₂) | DMSO-d₆ |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for establishing connectivity between protons and carbons within a molecule. HMQC experiments reveal direct one-bond correlations between protons and the carbons they are attached to. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away.

These techniques are particularly useful for assigning the chemical shifts of quaternary carbons (carbons with no attached protons) and for confirming the substitution pattern on the purine ring. For example, in the structural elucidation of 9-Benzyl-6-(diethylamino)-9H-purine-2-carbonitrile, an HSQC (a type of HMQC) experiment was used to verify the assignment of the ethyl carbons. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of 9-Benzyl-9H-purine-8-carbonitrile (C₁₃H₁₀N₅⁺) is 236.0931, and the experimentally found value was 236.0923, confirming the elemental composition. mdpi.com

Interactive Table: HRMS Data for Select this compound Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 9-Benzyl-9H-purine-8-carbonitrile mdpi.com | C₁₃H₁₀N₅⁺ | 236.0931 | 236.0923 |

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile mdpi.com | C₉H₉ClN₅⁺ | 222.0541 | 222.0548 |

| 9-Allyl-9H-purine-6-carbonitrile scispace.com | C₉H₇N₅ | 185.0701 | 185.0702 |

| 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile mdpi.com | C₂₀H₁₆N₅S⁺ | 358.1121 | 358.1131 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For purine derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion. mdpi.com Another characteristic fragmentation is the retro-Diels-Alder reaction, which can lead to the neutral loss of species like cyanamide (B42294) (CN₂H₂). mdpi.com The fragmentation of the purine ring itself can also occur, providing clues about the substitution pattern. For instance, the fragmentation of purine nucleosides often shows ions corresponding to the purine base plus fragments of the sugar moiety. umich.edu The specific fragmentation pathways can be influenced by the nature and position of substituents on the purine ring. mdpi.com

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. nih.gov This method uses electrical energy to transfer ions from a solution into the gas phase for mass analysis, making it highly sensitive for studying non-volatile compounds. nih.gov In ESI-MS analysis, a sample solution is sprayed through a highly charged capillary, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound (molecular formula C₆H₃N₅), the technique typically detects the protonated molecular ion, [M+H]⁺. This occurs as the neutral molecule accepts a proton during the ionization process. nih.gov The resulting mass-to-charge ratio (m/z) provides direct confirmation of the compound's molecular weight.

Table 1: ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z |

|---|

This technique is often coupled with liquid chromatography (HPLC/ESI-MS) to analyze complex mixtures, providing both separation and mass identification in a single run. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. spectroscopyonline.com The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears in a region of the spectrum where few other functional groups absorb. masterorganicchemistry.com Other important absorptions include the N-H stretch of the purine ring and various stretches associated with the aromatic ring system. uobabylon.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3300-3100 | N-H | Stretch | Medium-Broad |

| ~3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| ~2230 | C≡N (Nitrile) | Stretch | Strong, Sharp |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile functional group, while the broader absorptions at higher wavenumbers confirm the N-H bond of the purine ring. masterorganicchemistry.comuobabylon.edu.iq The collection of peaks in the 1610-1450 cm⁻¹ region is characteristic of the purine's aromatic system. vscht.cz

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is an essential non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.comanton-paar.com It provides definitive information on crystal structure, phase composition, and molecular geometry, including bond lengths and angles. malvernpanalytical.comforcetechnology.com The technique works by directing X-rays onto a crystalline sample and measuring the angles and intensities of the scattered beams, which produces a unique diffraction pattern that acts as a fingerprint for the material. forcetechnology.com

For this compound, single-crystal X-ray diffraction can unambiguously confirm its molecular structure. Analysis of the diffraction pattern allows for the elucidation of the crystal lattice parameters and the spatial arrangement of the molecules within the unit cell. This reveals critical details about intermolecular interactions, such as hydrogen bonding between the purine N-H group and nitrogen atoms on adjacent molecules, which govern the packing of the molecules in the solid state. Such analyses have been successfully used to determine the structures of other purine derivatives like xanthine. nih.govchemrxiv.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. measurlabs.com The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. measurlabs.comhuji.ac.il The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. measurlabs.com

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₆H₃N₅), a close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound (C₆H₃N₅)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 49.65 | Typically within ±0.4% |

| Hydrogen (H) | 2.08 | Typically within ±0.4% |

A successful elemental analysis, where the found percentages are within an acceptable error margin (usually ±0.4%) of the theoretical values, is a standard requirement for the characterization of a new compound.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography and thin-layer chromatography are routinely used.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.govnih.gov It is widely used for the analysis of purine derivatives due to its high resolution and sensitivity. jafs.com.plsigmaaldrich.com The method employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). nih.gov

For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. Detection is commonly achieved using a UV detector, as the purine ring system strongly absorbs UV light at specific wavelengths. nih.gov

Table 4: Typical HPLC Parameters for Purine Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 100 mm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). jafs.com.plsigmaaldrich.com |

| Flow Rate | Typically 0.4-1.0 mL/min. nih.gov |

| Detection | UV spectrophotometry, often at wavelengths around 205 nm or 235 nm. nih.govjafs.com.pl |

| Retention Time | Specific to the compound and analytical conditions, used for identification. |

The precision and accuracy of HPLC make it an indispensable tool for final purity assessment and quantitative analysis. agriculturejournals.cz

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions and for the qualitative assessment of compound purity. orgchemboulder.comlibretexts.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), typically silica (B1680970) gel. orgchemboulder.com A solvent (mobile phase) is then allowed to travel up the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. orgchemboulder.com

For this compound, TLC can be used to quickly check for the presence of starting materials or byproducts. The position of the spot on the developed plate is quantified by its retention factor (Rf), which is unique for a given compound under specific conditions. libretexts.org Visualization is usually achieved by exposing the plate to UV light, under which purine compounds typically appear as dark spots. orgchemboulder.com

Table 5: Typical TLC Parameters for Purine Derivative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (SiO₂) coated plates (e.g., SiO₂-60). amazonaws.com |

| Mobile Phase | A mixture of a moderately polar and a nonpolar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol). |

| Visualization | UV lamp (254 nm). |

| Retention Factor (Rf) | Calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org |

Computational Chemistry and Theoretical Studies of 9h Purine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular structures and properties. For the purine (B94841) system, which forms the core of 9H-Purine-2-carbonitrile, methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine electronic properties and energy. rjptonline.orgresearchgate.net These approaches are essential for understanding the structural and electronic characteristics of purine derivatives. rjptonline.org

Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. acs.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used DFT methods. acs.org

For the study of the 9H-purine nucleus, the DFT method using the B3LYP functional and the 6-311G(d,p) basis set has been successfully applied. rjptonline.orgresearchgate.net This level of theory is utilized to optimize molecular geometries, calculate electronic properties, and model various molecular parameters. researchgate.net The inclusion of polarization (d) and diffuse (p) functions in the basis set allows for a more accurate description of the electron distribution, which is crucial for heterocyclic molecules like purines. Theoretical studies on related purine derivatives have also employed basis sets such as B3LYP/6-311++G(d,p) to investigate electronic structure and properties. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

In theoretical investigations of the 9H-purine structure, the ab initio HF method with a 6-311G(d,p) basis set has been used alongside DFT calculations. rjptonline.orgresearchgate.net This allows for a comparison of results obtained from different theoretical standpoints. While HF calculations can sometimes be less accurate than DFT for certain properties due to the neglect of electron correlation, they provide a valuable baseline and are a cornerstone of computational chemistry. researchgate.net

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. pennylane.ailupinepublishers.com This stable conformation is crucial as it represents the most likely structure of the molecule and serves as the foundation for calculating many other chemical and physical properties. lupinepublishers.com The process involves iteratively calculating the energy and forces on the atoms until a stationary point on the potential energy surface is located. arxiv.org

For the parent compound, 9H-purine, geometry optimization has been performed using both DFT (B3LYP/6-311G(d,p)) and ab initio (HF/6-311G(d,p)) methods. rjptonline.org The resulting bond lengths and angles provide a detailed picture of the molecule's structure. For instance, calculations on 9H-purine show that the C4=C5 bond is the longest, while the N7=C8 bond is the shortest. rjptonline.org The bond lengths involving carbon-carbon bonds are typically longer than carbon-nitrogen bonds, a difference attributed to the higher electronegativity of nitrogen compared to carbon. rjptonline.org

Below is a table of calculated geometric parameters for the core 9H-purine structure, which is foundational to this compound.

| Parameter | Bond/Angle | Ab initio/HF 6-311G(d,p) rjptonline.org | DFT/B3LYP 6-311G(d,p) rjptonline.org |

|---|---|---|---|

| Bond Length (Å) | N1-C2 | 1.328 | 1.341 |

| C2-N3 | 1.321 | 1.334 | |

| N3-C4 | 1.348 | 1.360 | |

| C4-C5 | 1.397 | 1.411 | |

| C5-C6 | 1.398 | 1.408 | |

| C6-N1 | 1.348 | 1.360 | |

| C5-N7 | 1.385 | 1.396 | |

| N7-C8 | 1.305 | 1.316 | |

| C8-N9 | 1.369 | 1.382 | |

| N9-C4 | 1.369 | 1.380 | |

| Bond Angle (°) | C6-N1-C2 | 117.8 | 117.9 |

| N1-C2-N3 | 128.4 | 128.5 | |

| C2-N3-C4 | 111.4 | 111.4 | |

| N3-C4-C5 | 128.1 | 128.0 | |

| C4-C5-C6 | 119.8 | 119.9 | |

| C5-C6-N1 | 114.5 | 114.3 | |

| C4-C5-N7 | 110.1 | 110.2 | |

| C5-N7-C8 | 104.5 | 104.4 | |

| N7-C8-N9 | 114.2 | 114.3 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals how electrons are distributed and provides insight into its reactivity, stability, and spectroscopic properties. Key components of this analysis include the study of frontier molecular orbitals and the distribution of atomic charges.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgchadsprep.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chadsprep.commnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rjptonline.org A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rjptonline.org Conversely, a large HOMO-LUMO gap suggests high stability. rjptonline.org Theoretical studies on purine derivatives have calculated these electronic parameters to understand how substituents on the purine core affect its properties. rjptonline.orgresearchgate.net For example, in one study, the HOMO-LUMO gap for a trichloro-substituted purine derivative was found to be particularly small (0.117 eV), indicating high chemical reactivity. rjptonline.org

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule based on the distribution of electrons in the calculated molecular orbitals. openmx-square.org These charges provide a quantitative picture of the charge distribution, highlighting which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is invaluable for predicting the sites of nucleophilic and electrophilic attack. rjptonline.orgresearchgate.net

For the 9H-purine nucleus, Mulliken charges have been calculated using both ab initio and DFT methods. rjptonline.orgresearchgate.net The results from both methods show a consistent pattern of charge distribution across the purine ring system. For example, all nitrogen atoms are found to carry a negative charge, indicating they are electron-rich. In contrast, most carbon atoms carry a positive charge, making them susceptible to nucleophilic attack. rjptonline.orgresearchgate.net The C-4 carbon atom, in particular, often exhibits a significant positive charge, identifying it as a likely site for nucleophilic reactions. rjptonline.org

The table below presents the calculated Mulliken charges for the atoms of the 9H-purine ring.

| Atom | Ab initio/HF 6-311G(d,p) researchgate.net | DFT/B3LYP 6-311G(d,p) researchgate.net |

|---|---|---|

| N1 | -0.420 | -0.346 |

| C2 | 0.231 | 0.170 |

| N3 | -0.490 | -0.422 |

| C4 | 0.436 | 0.323 |

| C5 | -0.106 | -0.089 |

| C6 | 0.259 | 0.201 |

| N7 | -0.298 | -0.245 |

| C8 | 0.301 | 0.236 |

| N9 | -0.323 | -0.264 |

Dipole Moments

The dipole moment of a molecule is a critical descriptor of its polarity and plays a significant role in its interaction with other molecules and its behavior in solution. Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are frequently employed to determine the dipole moments of purine derivatives.

Table 1: Calculated Dipole Moments of Selected Purine Derivatives

| Compound | Method | Calculated Dipole Moment (Debye) |

| 9H-Purine | MP2/6-31G* | 3.8 |

| 9H-Purine | CASSCF/ANO | 3.6 |

| 9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-2-(pyridinium-1-yl)-9H-purin-6-olate | DFT | 18.0 |

| 6-(pyridinium-1)-yl-9H-purin-2-olate | DFT | (Slightly smaller than 18.0 D) |

This table presents data for related purine compounds to provide context for the expected dipole moment of this compound. Data sourced from computational studies. acs.orgacs.org

Thermochemical Calculations (e.g., Heat of Formation)

Thermochemical properties, such as the heat of formation (ΔHf), provide crucial information about the thermodynamic stability of a compound. Computational methods, particularly DFT, are widely used to predict these properties for molecules where experimental data is scarce.

Studies on purine derivatives have demonstrated that the heat of formation can be systematically evaluated using computational models. For example, the substitution of hydrogen atoms with nitro and amino functional groups on the purine ring has been shown to significantly impact their heats of formation. nih.gov A theoretical study on a series of 9H-purine derivatives indicated that the heat of formation decreases with the addition of methyl groups. rjptonline.org While specific thermochemical data for this compound is not detailed in the provided sources, the trends observed in related compounds can offer valuable insights. The presence of the cyano group is expected to influence the stability and heat of formation relative to the unsubstituted purine.

Table 2: Calculated Heat of Formation for Substituted Purine Derivatives

| Compound Series | Observation |

| Methyl-substituted 9H-purines | The heat of formation decreases by approximately 17 kcal/mol with each additional methyl group. rjptonline.org |

| Chloro-substituted 9H-purines | The heat of formation decreases by about 15 kcal/mol for each additional chlorine atom. rjptonline.org |

This table illustrates the impact of substituents on the heat of formation of the purine ring system, based on computational studies of related derivatives. rjptonline.org

Aromaticity Studies (e.g., HOMA Index for Purine Ring System)

The aromaticity of the purine ring system is a key determinant of its chemical reactivity and physical properties. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor to quantify the degree of π-electron delocalization. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 signify a decrease in aromaticity.

The purine molecule consists of two fused rings: a pyrimidine (B1678525) and an imidazole (B134444) ring, each with distinct aromatic character. For the parent purine, the pyrimidine ring exhibits higher aromaticity (HOMA ≈ 0.971) than the imidazole ring (HOMA ≈ 0.742). rsc.org The stability of different purine tautomers is also linked to their aromaticity, with the 9-H tautomer being the most stable. rsc.org

Substituents on the purine ring can significantly modulate the aromaticity of both the pyrimidine and imidazole rings. A computational study on aminopurine derivatives showed that an amino group at the C2 or C8 position generally reduces the aromaticity of both rings, whereas a C6-amino group tends to increase it. mdpi.comnih.gov Conversely, an electron-withdrawing nitro group often has the opposite effect. mdpi.com For this compound, the electron-withdrawing cyano group at the C2 position would be expected to decrease the aromaticity of the purine ring system, particularly affecting the pyrimidine ring to which it is attached.

Table 3: HOMA Indices for Unsubstituted Purine Rings

| Ring System | HOMA Index |

| Pyrimidine Ring | 0.971 |

| Imidazole Ring | 0.742 |

This table provides the HOMA values for the individual rings within the parent purine molecule, offering a baseline for assessing the impact of substituents. rsc.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Purine Stacking Interactions)

The intermolecular interactions of purine derivatives, primarily hydrogen bonding and π-π stacking, are fundamental to their roles in biological systems and their solid-state structures.

Hydrogen Bonding Networks: The purine scaffold contains multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonding networks. mdpi.com Crystal structure analyses of various purine derivatives reveal extensive hydrogen bonding, often forming layered structures. researchgate.netacs.org For example, in the crystal structure of 2,6-diamino-9H-purine monohydrate, molecules form two-dimensional layers connected by strong hydrogen bonds. researchgate.net The nitrogen atoms at positions 1, 3, 7, and the exocyclic amino or imino groups are common sites for hydrogen bonding. In this compound, the nitrogen atoms of the purine ring and the nitrogen of the nitrile group are potential hydrogen bond acceptors, while the N9-H and any potential amino substituents would act as donors. These interactions are crucial in determining the crystal packing of the molecule.

Purine Stacking Interactions: The planar, aromatic nature of the purine ring facilitates π-π stacking interactions, which are a major stabilizing force in nucleic acids and other supramolecular assemblies. mdpi.com Computational studies have been employed to quantify the energies of these stacking interactions. rsc.orgacs.org The stability of stacked dimers is influenced by the nature of the purine derivative and the relative orientation of the stacked rings. rsc.org The presence of a nitrile group, as in this compound, can influence the electrostatic potential of the aromatic surface, thereby modulating the strength and geometry of stacking interactions with neighboring purine rings or other aromatic systems. Computational analyses of various druglike heterocycles have shown that stacking interaction energies can be significant, contributing substantially to molecular recognition and binding. acs.org

Structure Activity Relationship Sar Investigations of 9h Purine 2 Carbonitrile Derivatives Theoretical and Mechanistic Perspectives

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of 9H-Purine-2-carbonitrile derivatives can be finely tuned by the introduction of various substituents on the purine (B94841) core. These modifications significantly alter the molecule's properties, including its charge distribution, shape, and volume, which are pivotal for its interaction with biological targets.

C8 Position : Substituents at the C8 position generally exert a stronger influence on the electronic structure of the purine ring compared to those at the C2 or N9 positions. nih.gov For 9H-purine tautomers, substituents at C8 can decrease the aromaticity of the five-membered imidazole (B134444) ring while simultaneously increasing the aromaticity of the six-membered pyrimidine (B1678525) ring. nih.govnih.gov

C2 and C6 Positions : The introduction of bulky substituents at the C2 position has been found to be unfavorable for certain biological activities, such as cytotoxicity. nih.gov Conversely, attaching specific moieties, like an arylpiperazinyl system, at the C6 position can be beneficial for such activities. nih.gov

N9 Position : The N9 position is a common site for substitution, often with aryl or alkyl groups, which can significantly alter the molecule's steric profile and hydrogen-bonding capacity, thereby influencing its binding affinity with target proteins. nih.govresearchgate.net

The interplay of substituents at these positions dictates the molecule's ability to adopt a favorable conformation for binding and interaction.

| Substitution Position | General Impact on Molecular Properties | Reference |

|---|---|---|

| C8 | Strongest influence on electronic structure; modulates aromaticity of both rings. | nih.gov |

| C2 | Bulky groups can be detrimental to activity. | nih.gov |

| C6 | Can be beneficial for activity, e.g., an attached arylpiperazinyl system enhances cytotoxicity. | nih.gov |

| N9 | Alters steric profile and hydrogen-bonding capacity. | researchgate.net |

In many derivatives, a linker group connects the purine core to an aryl moiety. The nature and length of this linker are crucial for biological activity. Research on purine conjugates has demonstrated that the presence of both the purine and a secondary fragment, connected by a linker of a specific length, is essential for cytotoxicity. nih.gov Linkers derived from omega-amino acids, for example, have been used to attach various N-heterocycles to the C6 position of the purine nucleus, with the length of the -(CH₂)n- chain being a critical determinant of activity. nih.gov These linkers properly orient the connected moieties, allowing for optimal interactions within a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. researchgate.netsemanticscholar.org

Statistical models are developed by analyzing a "training set" of purine derivatives with known activities. researchgate.net Using methods like Partial Least Squares (PLS), these models are constructed and then validated to ensure their predictive power. researchgate.net A statistically significant QSAR model can reliably predict the activity of novel, untested compounds based solely on their structure. lut.fi

For a series of 9H-purine derivatives developed as EGFR inhibitors, a 3D-QSAR model yielded high internal and external predictive power, confirming its statistical significance and ability to explain the activity with minimal error. researchgate.net

| QSAR Model Parameter | Description | Example Value (9H-Purine Derivatives) | Reference |

|---|---|---|---|

| Q² (Cross-validated r²) | Measures the internal predictive ability of the model. | 0.685 | researchgate.net |

| R² test (External r²) | Measures the external predictive ability on a test set. | 0.94 | researchgate.net |

| SEE (Standard Error of Estimate) | Measures the goodness of fit. Lower values are better. | 0.299 | researchgate.net |

| F (Fischer's value) | Indicates the statistical significance of the model. Higher values are better. | 60.447 | researchgate.net |

QSAR models correlate various molecular descriptors (e.g., steric, electrostatic, hydrophobic) with the biological activity of the compounds. semanticscholar.org The output of these models, often visualized as 3D contour maps, highlights regions where specific properties are favorable or unfavorable for activity. researchgate.net

For instance, a CoMSIA model for purine derivatives revealed the specific contributions of different fields to their inhibitory activity. semanticscholar.org Another 3D-QSAR study on 2,6,9-trisubstituted purines concluded that steric properties contributed more significantly (70%) to cytotoxicity than electronic properties (30%). nih.gov These correlations provide a clear rationale for designing new derivatives with enhanced potency by modifying the structure to better fit the ideal descriptor profile. nih.gov

Molecular Docking and Dynamics Studies for Mechanistic Interaction Understanding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. remedypublications.com This method is used to understand the binding mode of this compound derivatives at a molecular level. researchgate.netnih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site of the target protein. semanticscholar.org

For example, docking studies of purine derivatives into the active site of cyclin-dependent kinase 2 (CDK2) identified crucial hydrogen bonds with residues like Asp86, Glu81, and Leu83, which are vital for the ligand's activity. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can be performed to verify the stability of the predicted ligand-receptor complex over time. semanticscholar.orgnih.gov MD simulations provide insights into the dynamic behavior of the complex, with analyses of parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (rGyr) confirming the stability of the ligand within the binding pocket. nih.gov These theoretical approaches help to elucidate the mechanisms of ligand-receptor interaction and guide the rational design of new, more effective molecules. lut.fi

Analysis of Nitrile Group Interactions (e.g., Hydrogen Bonding with Amino Acid Residues, Water-Bridge Formation)

The nitrile group is a significant pharmacophore that can substantially influence the binding affinity and selectivity of a ligand. Its linear geometry and electronic properties allow it to participate in a variety of non-covalent interactions within a protein's binding pocket.

One of the most crucial interactions involving the nitrile group is hydrogen bonding . The nitrogen atom of the nitrile possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with suitable donor groups from amino acid residues such as the backbone N-H or side chains of residues like arginine, lysine, and serine. The ability to form these directional interactions can be a key determinant of a compound's potency and specificity.

In some instances, the nitrile group can mediate its interaction with a protein through a water bridge . A water molecule can act as an intermediary, accepting a hydrogen bond from a protein residue and donating a hydrogen bond to the nitrile nitrogen. This water-mediated interaction can provide additional stability to the ligand-protein complex.

Beyond hydrogen bonding, the nitrile group can also engage in hydrophobic and van der Waals interactions . The triple bond of the nitrile group contributes to its lipophilic character, allowing it to interact favorably with nonpolar residues in the binding site.

The following table summarizes the potential interactions of the nitrile group in this compound derivatives with amino acid residues.

| Interaction Type | Interacting Partner (Amino Acid Residue) | Description |

| Hydrogen Bonding | Backbone N-H, Arginine, Lysine, Serine, Threonine | The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. |